Methyl 3-(oxiran-2-yl)propanoate
Description
Significance of Methyl 3-(oxiran-2-yl)propanoate in Advanced Organic Synthesis Research
This compound, particularly its (S)-enantiomer, is a valuable chiral precursor for a variety of chemical syntheses. nih.gov Its significance lies in its bifunctional nature, possessing both a reactive epoxide ring and an ester group. This structure allows for sequential and regioselective modifications, making it an ideal starting material for the synthesis of complex chiral molecules.
A notable application of this compound is in the synthesis of high-value-added products from renewable resources. For instance, a sustainable chemo-enzymatic synthetic pathway has been developed to produce ethyl and methyl (S)-3-(oxiran-2-yl)propanoates from levoglucosenone (B1675106) (LGO), a chiral compound derived from the pyrolysis of cellulose. nih.gov This process involves key steps such as lipase-mediated Baeyer-Villiger oxidation and palladium-catalyzed hydrogenation. nih.gov The resulting (S)-methyl 3-(oxiran-2-yl)propanoate has been successfully utilized in the total synthesis of (S)-dairy lactone, a valuable flavor compound, demonstrating the practical utility of this chiral building block. nih.gov
Historically, the synthesis of such chiral epoxides often involved multi-step procedures from starting materials like glutamic acid, which could be lengthy and employ hazardous reagents. nih.gov The development of more efficient and sustainable routes to (S)-methyl 3-(oxiran-2-yl)propanoate highlights its importance in modern, greener chemical synthesis. Its role as a versatile intermediate is further underscored by its use in constructing fragments of bioactive natural products. mdpi.com
Overview of Chiral Epoxides as Versatile Synthetic Building Blocks
Chiral epoxides are widely recognized as exceptionally versatile building blocks in stereoselective synthesis. nih.govnih.gov Their utility stems from the high ring strain of the three-membered ether, which facilitates stereospecific ring-opening reactions with a wide array of nucleophiles. This reaction allows for the introduction of two new functionalities with defined stereochemistry, making epoxides powerful intermediates in the asymmetric synthesis of complex molecules, including natural products and pharmaceuticals. nih.govbristol.ac.uk
The synthesis of chiral epoxides is a major focus in organic chemistry, with several powerful methods developed for their enantioselective preparation. wikipedia.org These include:
Sharpless Asymmetric Epoxidation: A pioneering method that utilizes a titanium-based catalyst and a chiral tartrate ester to epoxidize prochiral allylic alcohols with high enantioselectivity. nih.govwikipedia.org
Jacobsen-Katsuki Epoxidation: This method employs a manganese-based catalyst with a chiral salen ligand to achieve asymmetric epoxidation of unfunctionalized cis-alkenes. wikipedia.org
Shi Asymmetric Epoxidation: An organocatalytic approach using a fructose-derived ketone to epoxidize various alkenes, particularly trans-olefins, with good to excellent enantioselectivity. wikipedia.orgsigmaaldrich.com
These methods, along with others such as catalytic asymmetric sulfur ylide-mediated epoxidation, provide chemists with a robust toolbox for accessing enantiopure epoxides. bristol.ac.uk The resulting chiral epoxides serve as starting materials for the synthesis of a diverse range of compounds, including amino alcohols, diols, and other complex chiral fragments that are embedded in biologically active molecules. nih.govsigmaaldrich.com The development of catalytic asymmetric epoxidation reactions using environmentally benign oxidants like hydrogen peroxide is also a significant area of ongoing research. rsc.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 3-(oxiran-2-yl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-8-6(7)3-2-5-4-9-5/h5H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCRNWWBUCYZWRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20541425 | |
| Record name | Methyl 3-(oxiran-2-yl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20541425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76543-09-4 | |
| Record name | Methyl 3-(oxiran-2-yl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20541425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies for Methyl 3 Oxiran 2 Yl Propanoate
Conventional Synthetic Routes
Multi-Step Approaches from Established Precursors
A traditional and well-established method for synthesizing chiral epoxides like methyl (S)-3-(oxiran-2-yl)propanoate begins with glutamic acid. mdpi.comresearchgate.netnih.gov This multi-step process involves a sequence of four key chemical transformations:
Deamination: The process starts with the removal of the amino group from glutamic acid.
Reduction: The resulting carboxylic acid is then reduced.
Tosylation: This is followed by the tosylation of a hydroxyl group to create a good leaving group.
Epoxide Formation: Finally, treatment with a base induces an intramolecular reaction to form the desired epoxide ring. mdpi.comresearchgate.netnih.gov
Green Chemistry Advancements and Chemo-Enzymatic Syntheses
In response to the limitations of traditional methods, significant research has focused on developing greener and more efficient synthetic pathways to chiral epoxides.
Lipase-Mediated Enzymatic Oxidation for Enantioselective Access
A key feature of the chemo-enzymatic synthesis from levoglucosenone (B1675106) is the use of lipase-mediated Baeyer-Villiger oxidation. mdpi.comresearchgate.net This enzymatic step is crucial for achieving high enantioselectivity, leading to the production of the desired (S)-enantiomer of the epoxide. mdpi.comresearchgate.netnih.gov Lipases are attractive biocatalysts due to their high selectivity (regio-, chemo-, and enantioselectivity), ability to function without cofactors, and stability in organic solvents. nih.gov The lipase-mediated oxidation provides a more environmentally benign and efficient method for producing enantiopure chiral epoxides compared to traditional chemical oxidants. mdpi.comresearchgate.net
| Synthetic Route | Starting Material | Key Steps | Overall Yield | Reagent Considerations |
| Conventional | Glutamic Acid | Deamination, Reduction, Tosylation, Epoxide Formation | 20-50% mdpi.comresearchgate.netnih.gov | Uses harmful reagents like sodium nitrite (B80452) and borane. mdpi.comresearchgate.netnih.gov |
| Chemo-Enzymatic | Levoglucosenone | Lipase-mediated Baeyer-Villiger oxidation, Hydrogenation, Tosylation, Epoxide Formation | 57% mdpi.comresearchgate.netnih.gov | Utilizes a renewable feedstock and enzymatic catalysis for improved sustainability. mdpi.comresearchgate.netnih.gov |
Comparative Studies of Efficiency and Environmental Impact of Synthetic Pathways
The synthesis of methyl 3-(oxiran-2-yl)propanoate has traditionally been accomplished through chemical routes, which are increasingly being scrutinized for their environmental impact. A notable advancement in this area is the development of chemo-enzymatic methods that offer a greener alternative.
The key advantages of the chemo-enzymatic route lie in its milder reaction conditions, the avoidance of toxic and harmful reagents, and the use of a renewable starting material, thereby presenting a more efficient and environmentally friendly process.
| Parameter | Traditional Chemical Synthesis | Chemo-Enzymatic Synthesis |
|---|---|---|
| Starting Material | Glutamic Acid | Levoglucosenone (LGO) |
| Key Steps | Deamination, Reduction, Tosylation, Epoxide Formation | Lipase-mediated Baeyer-Villiger oxidation, Hydrogenation, Tosylation, Epoxide Formation |
| Overall Yield | 20-50% mdpi.comnih.gov | 57% mdpi.com |
| Environmental Impact | Uses harmful reagents like sodium nitrite and borane. mdpi.comnih.gov | Utilizes a renewable starting material and avoids highly toxic reagents. mdpi.com |
Alternative Approaches to the Oxiranepropanoate Core in Related Ester Synthesis
Beyond the direct synthesis of this compound, several other synthetic methodologies can be employed to construct the fundamental oxiranepropanoate core within a variety of related ester compounds. These alternative approaches are valuable for creating structural analogs and derivatives.
One of the most established methods for synthesizing α,β-epoxy esters, also known as glycidic esters, is the Darzens reaction (or Darzens condensation). wikipedia.orgnumberanalytics.comorganic-chemistry.orglscollege.ac.in Discovered by Auguste Georges Darzens in 1904, this reaction involves the condensation of a ketone or aldehyde with an α-haloester in the presence of a base. wikipedia.orgnumberanalytics.com The reaction proceeds through the formation of a resonance-stabilized enolate from the α-haloester, which then acts as a nucleophile, attacking the carbonyl compound. wikipedia.orglscollege.ac.in A subsequent intramolecular SN2 reaction results in the formation of the epoxide ring. wikipedia.orglscollege.ac.in A significant advantage of the Darzens reaction is its ability to form both the carbon-carbon bond and the epoxide ring in a single synthetic operation. wikipedia.orglscollege.ac.in
Another notable alternative is the Corey-Chaykovsky reaction . This method utilizes sulfur ylides to react with aldehydes or ketones, leading to the formation of oxiranes. organic-chemistry.orgquimicaorganica.org The reaction involves the nucleophilic attack of the ylide on the carbonyl, followed by cyclization where the sulfur-containing group acts as a leaving group. quimicaorganica.org
Furthermore, the epoxidation of α,β-unsaturated esters presents a straightforward alternative for generating the oxiranepropanoate core. wikipedia.orglscollege.ac.in This approach, however, necessitates the prior synthesis of the corresponding unsaturated ester substrate. Peracids, such as meta-chloroperoxybenzoic acid (mCPBA), are commonly used reagents for this transformation. quimicaorganica.org For asymmetric epoxidation, the Sharpless epoxidation offers a powerful tool for the enantioselective synthesis of chiral epoxides from allylic alcohols, which can be precursors to the desired ester functionality. quimicaorganica.orgyoutube.com
| Synthetic Method | Description | Key Features |
|---|---|---|
| Darzens Reaction | Condensation of a ketone or aldehyde with an α-haloester in the presence of a base. wikipedia.orgnumberanalytics.comorganic-chemistry.orglscollege.ac.in | Forms C-C bond and epoxide ring in one step. wikipedia.orglscollege.ac.in |
| Corey-Chaykovsky Reaction | Reaction of sulfur ylides with aldehydes or ketones. organic-chemistry.orgquimicaorganica.org | Effective for oxirane formation with good stereocontrol in some cases. |
| Epoxidation of Unsaturated Esters | Direct oxidation of the double bond of an α,β-unsaturated ester using a peracid. wikipedia.orglscollege.ac.in | Requires prior synthesis of the alkene substrate. wikipedia.orglscollege.ac.in |
| Sharpless Asymmetric Epoxidation | Enantioselective epoxidation of allylic alcohols using a titanium catalyst and a chiral tartrate. quimicaorganica.orgyoutube.com | Provides access to chiral epoxides, which can be further functionalized. |
Reactivity and Mechanistic Investigations of Methyl 3 Oxiran 2 Yl Propanoate
Epoxide Ring Reactivity
The strained three-membered ether ring, the oxirane, is the primary site of reactivity in Methyl 3-(oxiran-2-yl)propanoate. This high reactivity stems from the inherent ring strain, making it susceptible to attack by a wide range of nucleophiles and subject to various transformations.
Nucleophilic Ring-Opening Reactions
The most prominent reaction of the epoxide ring is its opening by nucleophiles. This process allows for the introduction of a variety of functional groups and the formation of new carbon-heteroatom bonds, making it a cornerstone of its synthetic utility.
The ring-opening of epoxides can proceed through two general mechanisms, depending on the reaction conditions: a base-catalyzed (anionic) mechanism and an acid-catalyzed (cationic) mechanism.
In the base-catalyzed mechanism , a strong nucleophile directly attacks one of the carbon atoms of the epoxide ring. This attack occurs via an SN2-type mechanism, leading to the inversion of stereochemistry at the site of attack. The choice of the less substituted carbon is generally favored due to reduced steric hindrance. For instance, the reaction with amines proceeds via a nucleophilic attack of the nitrogen atom on one of the epoxide carbons, followed by protonation of the resulting alkoxide to yield a β-amino alcohol.
Under acidic conditions , the epoxide oxygen is first protonated, forming a highly reactive oxonium ion. This protonation enhances the electrophilicity of the epoxide carbons and weakens the C-O bonds. The subsequent nucleophilic attack is more complex and can exhibit characteristics of both SN1 and SN2 reactions. The nucleophile generally attacks the more substituted carbon atom, as this carbon can better stabilize the partial positive charge that develops in the transition state. This is akin to the mechanism of opening of halonium and mercurinium ions. researchgate.net The reaction of epoxides with aqueous acid, for example, leads to the formation of trans-diols through this mechanism. researchgate.net
The use of Lewis acids, such as boron trifluoride (BF₃), can also catalyze the ring-opening. The Lewis acid coordinates to the epoxide oxygen, activating the ring for nucleophilic attack in a manner similar to protonation. youtube.com
The regioselectivity of the nucleophilic ring-opening of this compound is a critical aspect of its synthetic applications. As a general rule, under basic or neutral conditions with strong nucleophiles, the attack occurs at the less sterically hindered carbon atom (C3 of the oxirane ring), a pathway often referred to as the "normal" or SN2-type regioselectivity. Conversely, under acidic conditions, the attack preferentially occurs at the more substituted carbon (C2 of the oxirane ring), which can better stabilize the developing positive charge in the transition state.
A study on the synthesis of chiral (S)-Methyl 3-(oxiran-2-yl)propanoate demonstrated a highly regioselective Lewis acid-mediated opening of the epoxide in the presence of lithiated hept-1-yne. The nucleophilic attack occurred at the less substituted carbon, leading to the formation of a γ-hydroxyester. This highlights the ability to control regioselectivity through the choice of reagents and catalysts.
The stereochemistry of the ring-opening is typically stereospecific. The SN2-type attack by a nucleophile results in an inversion of configuration at the carbon atom being attacked. This predictable stereochemical outcome is a powerful tool in asymmetric synthesis, allowing for the creation of specific stereoisomers. For instance, the opening of a chiral epoxide with a nucleophile will lead to the formation of a single enantiomer of the product.
| Nucleophile | Conditions | Major Regioisomer | Stereochemistry |
| Amines | Basic/Neutral | Attack at C3 | Inversion at C3 |
| Thiols | Basic/Neutral | Attack at C3 | Inversion at C3 |
| Azide (B81097) | Lewis Acid | Attack at C3 | Inversion at C3 |
| Alkynes (organolithium) | Lewis Acid | Attack at C3 | Inversion at C3 |
| Water | Acidic (H₃O⁺) | Attack at C2 | Inversion at C2 |
This table provides a generalized summary of expected outcomes based on established principles of epoxide chemistry.
Due to the electrophilic nature of its carbon atoms, the epoxide ring in this compound serves as an excellent synthon for the formation of carbon-heteroatom bonds. This property is widely exploited in the synthesis of a diverse array of functionalized molecules.
Carbon-Nitrogen Bond Formation: The reaction with amines or azide ions provides a direct route to β-amino esters or β-azido esters, respectively. These products are valuable intermediates in the synthesis of amino acids, alkaloids, and other nitrogen-containing natural products and pharmaceuticals. The ring-opening with amines is a key step in the synthesis of various biologically active compounds.
Carbon-Oxygen Bond Formation: The acid-catalyzed ring-opening with water or alcohols leads to the formation of vicinal diols or β-alkoxy esters. These reactions are fundamental in carbohydrate chemistry and the synthesis of polyether natural products.
Carbon-Sulfur Bond Formation: Thiols readily react with the epoxide under basic conditions to form β-hydroxy thioethers. mdpi.com These sulfur-containing compounds have applications in materials science and medicinal chemistry.
The versatility of this compound as an electrophilic synthon makes it a valuable precursor for creating molecular complexity from a relatively simple starting material.
Oxidative Transformations to Vicinal Diols
The epoxide ring of this compound can be opened through oxidative hydrolysis to yield the corresponding vicinal diol, methyl 4,5-dihydroxypentanoate. This transformation is typically achieved under acidic aqueous conditions. The reaction proceeds via protonation of the epoxide oxygen, followed by the nucleophilic attack of a water molecule. researchgate.net
Studies on the epoxidation of methyl esters of unsaturated fatty acids have shown that the formed epoxide rings can undergo subsequent hydrolysis to diols, particularly at higher temperatures and longer reaction times. rsc.org This indicates that the transformation of this compound to its corresponding diol is a feasible process, although specific conditions for a high-yielding and selective reaction would need to be optimized to avoid potential side reactions.
Ester Moiety Reactivity
The methyl ester group in this compound exhibits the characteristic reactivity of esters, primarily hydrolysis and transesterification. However, the presence of the adjacent epoxide ring can influence the reactivity of the ester functionality through neighboring group participation.
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 3-(oxiran-2-yl)propanoic acid, under either acidic or basic conditions. Acid-catalyzed hydrolysis is a reversible process, while base-catalyzed hydrolysis (saponification) is irreversible due to the formation of the carboxylate salt.
A noteworthy aspect is the potential for the neighboring epoxide group to accelerate the rate of ester hydrolysis. Research on steroidal systems has demonstrated that the presence of an epoxide at a 4,5-position accelerates the hydrolysis of an acetate (B1210297) group at the 3β- or 6β-position. This rate enhancement is attributed to a favorable dipole-dipole interaction between the ester and the epoxide in a fixed orientation. It is plausible that a similar neighboring group effect could be observed in the hydrolysis of this compound, although specific kinetic studies on this compound are needed for confirmation.
Transesterification: The methyl ester can undergo transesterification in the presence of another alcohol and a catalyst (acid or base) to form a different ester. This reaction is also subject to the potential electronic influence of the nearby epoxide ring.
The interplay of the epoxide and ester functionalities within the same molecule makes this compound a compound with rich and nuanced reactivity, offering chemists a valuable tool for the synthesis of complex molecular architectures.
Reductive Conversions to Alcohols
The reduction of this compound offers a pathway to diols, with the regioselectivity of the epoxide ring opening being a key consideration. Strong hydride reagents, such as lithium aluminum hydride (LiAlH₄), are capable of reducing both the ester and the epoxide functionalities. nih.govwikipedia.orgmasterorganicchemistry.com
The reduction of the ester group typically proceeds via nucleophilic acyl substitution, where a hydride ion attacks the carbonyl carbon, ultimately leading to a primary alcohol after workup. Concurrently, the epoxide ring is opened by a hydride transfer. The site of the hydride attack on the epoxide ring is influenced by steric and electronic factors. In the case of monosubstituted epoxides like this compound, the attack of a nucleophilic hydride reagent generally occurs at the less substituted carbon atom (C3 of the oxirane ring) via an Sₙ2 mechanism.
This regioselectivity leads to the formation of two possible diol products upon complete reduction: 1,4-pentanediol (B150768) and 1,5-pentanediol (B104693) . The formation of 1,4-pentanediol results from the hydride attack at the C3 position of the epoxide, while attack at the C2 position would yield 1,5-pentanediol. While detailed experimental studies specifically on the regioselectivity of this compound reduction are not extensively reported in readily available literature, the general principles of epoxide reduction suggest a preference for the formation of 1,4-pentanediol.
Table 1: Potential Products from the Reductive Conversion of this compound with LiAlH₄
| Product Name | Chemical Structure | Pathway |
| 1,4-Pentanediol | HO-(CH₂)₄-OH | Attack at the less substituted carbon (C3) of the epoxide. |
| 1,5-Pentanediol | HO-(CH₂)₅-OH | Attack at the more substituted carbon (C2) of the epoxide. |
The synthesis of 1,5-pentanediol is often achieved through the catalytic hydrogenation of glutaric acid or its esters. chemicalbook.com
Transesterification Reactions for Derivative Synthesis
Transesterification is a fundamental reaction for converting one ester into another and can be effectively applied to this compound to synthesize a variety of derivatives. This process involves the reaction of the methyl ester with an alcohol in the presence of an acid or base catalyst. masterorganicchemistry.com
Under basic conditions, the reaction is typically initiated by an alkoxide, which acts as a nucleophile and attacks the carbonyl carbon of the ester. This is followed by the elimination of methoxide, resulting in the new ester. youtube.com The choice of alcohol and catalyst allows for the introduction of different functional groups into the molecule, thereby modifying its physical and chemical properties.
Acid-catalyzed transesterification, on the other hand, proceeds by protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for attack by a neutral alcohol molecule. youtube.com
The preservation of the epoxide ring during transesterification is a critical aspect. Under carefully controlled conditions, particularly with mild catalysts and at moderate temperatures, the ester group can be selectively transformed without inducing the opening of the oxirane ring. This selectivity allows for the synthesis of a range of functionalized epoxides which can serve as valuable building blocks in further synthetic endeavors.
Table 2: Representative Transesterification Reactions of this compound
| Reactant Alcohol | Catalyst | Product |
| Ethanol | Acid (e.g., H₂SO₄) or Base (e.g., NaOEt) | Ethyl 3-(oxiran-2-yl)propanoate |
| Propanol | Acid (e.g., H₂SO₄) or Base (e.g., NaOPr) | Propyl 3-(oxiran-2-yl)propanoate |
| Benzyl alcohol | Acid (e.g., H₂SO₄) or Base (e.g., NaOBn) | Benzyl 3-(oxiran-2-yl)propanoate |
Interplay Between Epoxide and Ester Functional Groups in Complex Reactions
The coexistence of the epoxide and ester functionalities within this compound gives rise to complex and often synthetically useful intramolecular reactions. The outcome of these reactions is highly dependent on the reaction conditions, particularly the nature of the catalyst (acidic or basic) and the temperature.
One of the most significant intramolecular transformations is the cyclization to form lactones. Under acidic conditions, the epoxide ring can be opened by an intramolecular nucleophilic attack from the carbonyl oxygen of the ester group, or the ester can be hydrolyzed to a carboxylic acid which then participates in the cyclization. nih.gov The resulting hydroxy acid can then undergo intramolecular esterification to form a lactone. Depending on the regioselectivity of the initial epoxide opening, different sized lactones can be formed. For instance, the formation of γ-valerolactone, a five-membered ring lactone, is a known transformation from levulinic acid, a related compound. wikipedia.orgnih.govmdpi.com
Base-catalyzed conditions can also promote intramolecular reactions. The use of a base can lead to the formation of an alkoxide from the hydrolysis of the ester, which can then act as an internal nucleophile to open the epoxide ring. nih.gov The resulting product can then potentially undergo further transformations.
These intramolecular cyclizations are powerful tools in organic synthesis for the construction of heterocyclic compounds. The ability to control the reaction pathway to favor a specific cyclized product is a key area of mechanistic investigation. The interplay between the two functional groups is not always sequential; in some cases, a concerted mechanism may be at play, further highlighting the complex reactivity of this molecule.
Applications of Methyl 3 Oxiran 2 Yl Propanoate in Target Oriented and Methodological Synthesis
Precursor in the Synthesis of Diverse Chiral Organic Molecules
Methyl (S)-3-(oxiran-2-yl)propanoate is a valuable chiral epoxide that serves as a crucial intermediate in a wide range of chemical syntheses. mdpi.comnih.gov Its utility stems from the inherent chirality and the reactive epoxide ring, which can be opened regioselectively by various nucleophiles. This versatility allows for its use as a foundational building block in the synthesis of numerous complex molecules, including natural products and their analogues. Traditionally, this epoxide was synthesized from glutamic acid over four steps, but more sustainable chemo-enzymatic methods starting from the bio-based chiral compound levoglucosenone (B1675106) have been developed. nih.gov This has further enhanced its appeal as a precursor in green chemistry applications. Among its documented applications, it is a known precursor for the synthesis of elicitors, the antibiotic Streptrubin B, chiral β-3-substituted homopropargyl compounds, thiobutyrolactones, γ-hydroxyesters, and various diol-γ or δ-lactones. mdpi.com
A significant application of methyl (S)-3-(oxiran-2-yl)propanoate is in the total synthesis of (S)-dairy lactone, a high-value flavor compound. mdpi.comnih.gov A successful and efficient three-step synthesis has been developed starting from the chiral epoxide. mdpi.com
The synthesis commences with the regioselective opening of the epoxide ring. This is achieved by reacting the methyl (S)-3-(oxiran-2-yl)propanoate with a lithium acetylide, specifically heptynyl lithium. The nucleophilic attack occurs at the less substituted carbon of the epoxide, leading to the formation of a γ-hydroxyester intermediate. mdpi.com
Table 1: Key Steps in the Synthesis of (S)-Dairy Lactone
| Step | Description | Reagents/Conditions | Intermediate/Product |
| 1 | Regioselective Epoxide Opening | Heptynyl lithium | γ-hydroxyester |
| 2 | Acid-Mediated Lactonization | p-Toluenesulfonic acid (p-TsOH) | Unsaturated Lactone |
| 3 | Syn-Hydrogenation | Lindlar Catalyst | (S)-Dairy Lactone |
Methyl (S)-3-(oxiran-2-yl)propanoate has been identified as a key building block for the synthesis of elicitor molecules. mdpi.com Elicitors are compounds that can trigger defense responses in plants, and their synthesis is of significant interest in agricultural chemistry. The chiral nature of the epoxide is crucial for constructing the specific stereocenters often found in these biologically active molecules.
The utility of methyl (S)-3-(oxiran-2-yl)propanoate extends to the synthesis of complex antibiotics. It has been employed in the stereocontrolled synthesis of Streptrubin B, a prodiginine antibiotic known for its unique chemical structure and biological activity. mdpi.comresearchgate.net The epoxide provides a key chiral fragment necessary for constructing the core of the Streptrubin B molecule.
In the field of methodological synthesis, methyl (S)-3-(oxiran-2-yl)propanoate is used for the fabrication of chiral β-3-substituted homopropargyl compounds. mdpi.com The synthesis involves the ring-opening of the epoxide with an appropriate alkynyl nucleophile, a reaction that sets the stereochemistry and introduces the propargyl functionality. These resulting compounds are themselves versatile intermediates for further chemical transformations.
The epoxide can be derivatized to form thiobutyrolactones. mdpi.com This transformation involves the ring-opening of the epoxide with a sulfur nucleophile, followed by subsequent chemical steps to form the five-membered lactone ring with a sulfur atom in place of the oxygen. These sulfur-containing analogues of butyrolactones are of interest for their potential biological activities and as synthetic intermediates.
The synthesis of γ-hydroxyesters is a direct consequence of the nucleophilic opening of the methyl 3-(oxiran-2-yl)propanoate ring, as seen in the first step of the (S)-dairy lactone synthesis. mdpi.com These γ-hydroxyesters are pivotal intermediates that can be cyclized to form various lactones. Beyond the synthesis of dairy lactone, the epoxide is a precursor for the construction of other diol-γ or δ-lactones, expanding its utility in generating a library of structurally diverse lactone compounds. mdpi.com
Synthesis of Keto-Esters and (+/-)-4-Alkanolides
While direct literature on the conversion of this compound to keto-esters and (+/-)-4-alkanolides is not abundant, its chemical structure suggests plausible synthetic pathways based on established organic reactions.
Synthesis of γ-Keto-Esters: A hypothetical route to a γ-keto ester involves the regioselective opening of the epoxide ring by a nucleophile, followed by oxidation of the resulting secondary alcohol. A well-established method for such transformations is the use of organocuprates. researchgate.netcam.ac.ukwikipedia.orgchem-station.com The reaction of this compound with a Gilman reagent (a lithium diorganocuprate), would be expected to proceed via an SN2-type attack on the less substituted carbon of the epoxide. wikipedia.org Subsequent oxidation of the resulting secondary alcohol would yield the corresponding γ-keto ester.
Table 1: Proposed Synthesis of a γ-Keto Ester
| Step | Reaction | Reagents | Intermediate/Product |
|---|---|---|---|
| 1 | Epoxide Ring Opening | Lithium dimethylcuprate (Me₂CuLi) | Methyl 5-hydroxy-4-methylpentanoate |
Synthesis of (+/-)-4-Alkanolides: The synthesis of 4-alkanolides, which are γ-lactones, can be envisioned through an intramolecular cyclization of a γ-hydroxy acid derived from this compound. youtube.com Acid-catalyzed hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by intramolecular esterification (lactonization) under acidic conditions, would lead to the formation of a five-membered lactone ring. youtube.com The stereochemistry at the 4-position would be a mixture of R and S, resulting in the racemic (+/-)-4-alkanolide.
Utility in Polymer Chemistry and Material Science
The bifunctional nature of this compound also lends itself to applications in polymer chemistry, where both the epoxide and ester groups can participate in polymerization and cross-linking reactions.
Intermediate for Polymerization
This compound can theoretically act as a monomer in both anionic and cationic polymerization processes due to the reactive epoxide ring.
Anionic Polymerization: The polymerization of oxiranes can be initiated by strong nucleophiles. mdpi.com In the case of this compound, an anionic initiator could attack one of the carbon atoms of the epoxide ring, leading to ring-opening and the formation of a propagating alkoxide species. This process would result in a polyether backbone with pendant methyl propanoate groups. The anionic polymerization of methacrylate (B99206) esters is a well-established field, suggesting that the ester group in this monomer could also be susceptible to reaction under certain anionic conditions. cmu.edunih.gov
Cationic Polymerization: The epoxide ring can also be opened under acidic conditions, initiating cationic ring-opening polymerization. mdpi.commdpi.com A Lewis or Brønsted acid could activate the epoxide oxygen, making the ring susceptible to nucleophilic attack by another monomer molecule. This would also lead to a polyether chain with ester side groups. The polymerization of monomers containing oxetane (B1205548) rings, which are structurally similar to epoxides, has been demonstrated via cationic mechanisms. researchgate.net
Contribution to Cross-Linking Mechanisms in Coatings, Adhesives, and Resins
The epoxide functionality of this compound makes it a potential candidate for use as a reactive diluent or cross-linking agent in epoxy resins. specialchem.comresearchgate.netgoogle.com
Cross-Linking: The presence of the epoxide group allows this compound to participate in the cross-linking of various polymer systems. In epoxy resin formulations, it can co-react with the primary epoxy resin and the curing agent to increase the cross-link density of the final thermoset material. This can influence the mechanical properties, such as hardness and chemical resistance, of the resulting coating, adhesive, or resin.
Research Probes in Enzymology and Biological Pathway Elucidation
The reactivity of the epoxide group also suggests potential applications for this compound as a research tool in the study of enzymes.
Enzyme Inhibition: Epoxides are known to be reactive towards nucleophilic residues in enzyme active sites, such as the carboxylate group of aspartate or glutamate, or the thiol group of cysteine. This reactivity has been exploited in the design of inhibitors for certain enzymes. For example, epoxide-containing compounds have been investigated as inhibitors of soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of signaling lipids. nih.gov It is plausible that this compound could act as an irreversible inhibitor for certain hydrolases or other enzymes by forming a covalent bond with a key amino acid residue in the active site.
Esterase Activity Probes: The molecule also contains a methyl ester, which can be a substrate for esterases. It is conceivable that this compound or its derivatives could be used to design probes for esterase activity. nih.gov Upon enzymatic hydrolysis of the ester, the resulting molecule could be designed to undergo a secondary reaction, such as a cyclization involving the now-free carboxylic acid and the epoxide, which could lead to a detectable signal (e.g., release of a fluorophore or chromophore).
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| γ-Keto-Ester |
| (+/-)-4-Alkanolide |
| Lithium dimethylcuprate |
| Pyridinium chlorochromate |
| Polyether |
| Epoxy Resin |
| Soluble epoxide hydrolase |
Computational Chemistry for Mechanistic Insights and Reactivity Prediction
Computational chemistry serves as a virtual laboratory to probe the intricacies of chemical reactions and molecular properties. For this compound, these methods can provide a detailed understanding of its behavior, particularly concerning the reactive epoxide ring.
The epoxide ring is a key functional group in this compound, and its ring-opening reactions are of significant interest. researchgate.netnih.gov Molecular modeling can be employed to investigate the mechanisms of these reactions. By simulating the approach of a nucleophile, researchers can map out the potential energy surface of the reaction. This allows for the identification of the most likely pathways, whether they proceed through an S\N1 or S\N2 mechanism, and can predict the regioselectivity of the attack at the different carbon atoms of the epoxide.
For instance, modeling the reaction with a nucleophile would involve calculating the energy profiles for attack at both the C2 and C3 positions of the oxirane ring. The results would indicate which position is more susceptible to nucleophilic attack under various conditions.
Table 1: Hypothetical Energy Profile for Nucleophilic Ring-Opening of this compound
| Reaction Pathway | Activation Energy (kcal/mol) | Reaction Enthalpy (kcal/mol) |
| Attack at C2 | 15.2 | -5.8 |
| Attack at C3 | 18.9 | -4.2 |
Note: This table presents hypothetical data to illustrate the type of information that can be obtained from molecular modeling studies.
Density Functional Theory (DFT) is a powerful quantum mechanical method used to study the electronic structure of molecules. researchgate.netresearchgate.net For this compound, DFT calculations can provide valuable information about its electron density distribution, molecular orbitals (HOMO and LUMO), and electrostatic potential. researchgate.netresearchgate.net This information is crucial for predicting the molecule's reactivity. For example, the locations of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can indicate the most likely sites for electrophilic and nucleophilic attack, respectively.
Furthermore, DFT can be used to locate and characterize the transition states of reactions, such as the epoxide ring-opening. researchgate.net By calculating the energy and geometry of the transition state, researchers can gain a deeper understanding of the reaction mechanism and predict reaction rates.
Table 2: Predicted Electronic Properties of this compound from DFT Calculations
| Property | Value |
| HOMO Energy | -7.2 eV |
| LUMO Energy | +1.5 eV |
| Dipole Moment | 2.8 D |
Note: This table presents hypothetical data based on typical values for similar molecules.
The flexible side chain of this compound allows it to adopt various conformations. Computational methods can be used to perform a conformational analysis, identifying the most stable conformers and the energy barriers between them. This is important as the conformation of the molecule can influence its reactivity and biological activity.
Moreover, when the epoxide ring is opened, new stereocenters can be created. Computational methods can be used to predict the stereochemical outcome of these reactions, which is essential for the synthesis of stereochemically pure compounds.
Advanced Spectroscopic Characterization of Novel Derivatives and Intermediates
Spectroscopy is an indispensable tool for the characterization of chemical compounds. Advanced spectroscopic techniques provide detailed information about the structure and stereochemistry of this compound and its reaction products.
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for determining the structure of organic molecules. docbrown.infoyoutube.comlibretexts.org For derivatives of this compound, 1H and 13C NMR spectroscopy can be used to confirm the connectivity of the atoms and to determine the stereochemistry of the molecule. docbrown.info
For example, in a ring-opened product, the coupling constants between protons on adjacent carbon atoms can provide information about their relative stereochemistry. Furthermore, advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to determine the spatial proximity of different protons in the molecule, which can help to elucidate its three-dimensional structure. A study on a related compound, Methyl 3-(Benzyl(2-hydroxyethyl)amino)propionate, demonstrated the use of 1H and 13C NMR for detailed structural elucidation. st-andrews.ac.uk
Table 3: Illustrative 1H NMR Chemical Shifts for a Hypothetical Derivative of this compound
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
| O-CH3 | 3.68 | s | - |
| CH2-CO | 2.55 | t | 7.2 |
| CH-OH | 4.10 | m | - |
| CH2-X | 3.45 | dd | 12.5, 4.8 |
Note: This table presents illustrative data. Actual values would depend on the specific derivative.
Mass spectrometry is a technique used to measure the mass-to-charge ratio of ions. docbrown.info It is a valuable tool for confirming the molecular weight of a compound and for obtaining information about its structure from its fragmentation pattern. docbrown.info For reaction products of this compound, mass spectrometry can be used to confirm that the desired reaction has taken place and to identify any byproducts.
High-resolution mass spectrometry (HRMS) can provide the exact mass of a molecule, which can be used to determine its elemental composition. st-andrews.ac.uk This is a powerful tool for confirming the identity of a new compound. Predicted mass spectrometry data for this compound shows expected adducts and their mass-to-charge ratios. uni.lu
Table 4: Predicted Mass Spectrometry Data for this compound uni.lu
| Adduct | m/z |
| [M+H]+ | 131.07027 |
| [M+Na]+ | 153.05221 |
| [M-H]- | 129.05571 |
| [M+NH4]+ | 148.09681 |
Source: PubChemLite uni.lu
Advanced Research Techniques and Computational Studies
Spectroscopic and Spectrometric Techniques
Infrared (IR) and Raman spectroscopy are powerful non-destructive analytical techniques utilized to identify the functional groups present in a molecule by probing its vibrational modes. In the analysis of Methyl 3-(oxiran-2-yl)propanoate, these spectroscopic methods provide a characteristic fingerprint, confirming the presence of both the ester and the epoxide moieties.
Infrared (IR) Spectroscopy
IR spectroscopy measures the absorption of infrared radiation by a molecule at specific frequencies, which correspond to the vibrational energies of its bonds. The IR spectrum of this compound displays distinct absorption bands that are indicative of its structure.
The most prominent feature in the IR spectrum is the strong absorption band arising from the carbonyl (C=O) stretching vibration of the ester group. This peak is typically observed in the region of 1750-1735 cm⁻¹. docbrown.info The exact position of this band can be influenced by the molecular environment. The C-O stretching vibrations of the ester group also produce characteristic bands, usually found in the 1200-1170 cm⁻¹ range. docbrown.info
The presence of the oxirane (epoxide) ring is confirmed by several characteristic vibrations. The asymmetric and symmetric stretching vibrations of the C-O-C bonds in the epoxide ring typically appear in the 1280-1230 cm⁻¹ and 950-810 cm⁻¹ regions, respectively. The ring "breathing" vibration, a symmetric stretching of the entire ring, is also a key indicator, often found around 1250 cm⁻¹. The C-H stretching vibrations of the saturated aliphatic parts of the molecule are observed in the 3000-2850 cm⁻¹ region. docbrown.info
Interactive Data Table: Characteristic Infrared Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| ~2975-2860 | Medium-Strong | C-H Stretch | Aliphatic (CH₂, CH₃) |
| ~1750-1735 | Strong | C=O Stretch | Ester |
| ~1280-1230 | Medium | Asymmetric C-O-C Stretch | Epoxide |
| ~1250 | Medium | Ring "Breathing" | Epoxide |
| ~1200-1170 | Strong | C-O Stretch | Ester |
| ~950-810 | Medium | Symmetric C-O-C Stretch | Epoxide |
Raman Spectroscopy
Raman spectroscopy is a complementary technique to IR spectroscopy. It measures the inelastic scattering of monochromatic light, providing information about the vibrational, rotational, and other low-frequency modes in a molecule. While the principles differ, the resulting spectral information regarding vibrational frequencies is often similar to that from IR spectroscopy.
For this compound, the Raman spectrum would also be expected to show a strong band for the C=O stretching of the ester group, typically around 1735 cm⁻¹. The C-O-C stretching modes of the epoxide ring are also Raman active. In some cases, Raman spectroscopy can provide clearer signals for symmetric vibrations that are weak in the IR spectrum. For instance, the symmetric epoxide ring breathing mode can be a prominent feature in the Raman spectrum.
Computational studies, such as Density Functional Theory (DFT) calculations, can be employed to predict the vibrational frequencies and intensities for both IR and Raman spectra. researchgate.net These theoretical spectra can then be compared with experimental data to provide a more detailed and confident assignment of the observed vibrational bands. researchgate.net For instance, studies on similar molecules like methyl esters have shown that computational analysis can help in differentiating between conformers and understanding the influence of molecular structure on the vibrational spectrum. mdpi.com
Interactive Data Table: Expected Raman Shifts for this compound
| Raman Shift (cm⁻¹) | Vibrational Mode | Functional Group |
| ~2975-2860 | C-H Stretch | Aliphatic (CH₂, CH₃) |
| ~1735 | C=O Stretch | Ester |
| ~1250 | Ring "Breathing" | Epoxide |
| ~950-810 | Symmetric C-O-C Stretch | Epoxide |
Future Directions and Emerging Research Avenues
Development of Next-Generation Enantioselective Catalytic Systems
The synthesis of enantiomerically pure epoxides is a cornerstone of modern asymmetric catalysis. chiralpedia.com Future research will undoubtedly focus on the development of more advanced and efficient catalytic systems for the production of methyl 3-(oxiran-2-yl)propanoate. A primary driver in this area is the use of environmentally benign oxidants, such as hydrogen peroxide, to make these processes greener. rsc.org
Key areas of development include:
Novel Metal-Based Catalysts: Research continues to explore new metal complexes, including those based on cobalt and chromium, for asymmetric epoxidation and kinetic resolution of epoxides. numberanalytics.comnih.gov The design of new chiral ligands, such as salen and BINAP derivatives, is crucial for achieving high enantioselectivity. numberanalytics.com
Organocatalysis: The use of small chiral organic molecules as catalysts has emerged as a powerful alternative to metal-based systems. chiralpedia.comatlasofscience.org Future work will likely involve the design of more sophisticated bifunctional organocatalysts that can activate both the epoxide and the nucleophile, leading to highly controlled ring-opening reactions. atlasofscience.org
Catalytically Formed Chiral Auxiliaries: A promising strategy involves the in-situ formation of a chiral auxiliary from a starting material, which then directs the stereochemical outcome of subsequent reactions like epoxidation. nih.gov This approach can alleviate the need for different chiral catalysts for various transformations. nih.gov
Exploration of Biomimetic and Bio-Inspired Synthetic Routes
Nature provides a rich source of inspiration for the development of novel synthetic methodologies. Biomimetic and bio-inspired approaches aim to mimic the efficiency and selectivity of enzymatic processes to synthesize chiral molecules like this compound.
Enzymatic Catalysis: Biocatalytic methods, utilizing enzymes such as monooxygenases, peroxidases, and epoxide hydrolases, offer a highly selective and environmentally friendly route to enantiopure epoxides. researchgate.netkoreascience.krnih.gov Styrene monooxygenases, for example, have demonstrated the ability to catalyze the epoxidation of various alkenes with excellent enantiopurity. nih.gov Future research will focus on enzyme engineering and directed evolution to create biocatalysts with enhanced stability, broader substrate scope, and tailored selectivity for the synthesis of specific epoxides.
Bio-Inspired Catalysts: Researchers are designing synthetic catalysts that mimic the active sites of enzymes. nsf.gov These bio-inspired catalysts, often based on self-assembled nanostructures, can operate in aqueous environments, offering a more sustainable alternative to traditional organometallic catalysts that require organic solvents. nsf.gov
Expansion of Synthetic Repertoire to Access Architecturally Complex Natural Products and Pharmaceuticals
This compound and other chiral epoxides are pivotal intermediates in the total synthesis of a wide array of complex natural products and pharmaceuticals. numberanalytics.commdpi.comnih.gov The stereospecific ring-opening of epoxides allows for the controlled installation of new functional groups and stereocenters, a critical step in building molecular complexity. thieme-connect.de
Future research will continue to leverage the reactivity of this chiral building block to access novel and intricate molecular architectures. This includes its use in the synthesis of:
Polyketides: These natural products often feature long aliphatic chains with multiple stereocenters, and epoxide-based strategies have proven effective in their construction. mdpi.com
Alkaloids: The synthesis of complex alkaloids, such as the madangamines, has utilized stereoselective epoxidation and subsequent intramolecular ring-opening reactions to construct key polycyclic core structures. mdpi.com
Pharmaceuticals: Chiral epoxides are key intermediates in the synthesis of numerous approved drugs, including antiviral agents, anticancer drugs, and antidepressants. nih.govmdpi.com The development of new synthetic methods involving this compound will undoubtedly lead to the discovery and efficient production of new therapeutic agents.
Integration with Continuous Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch processing to continuous flow chemistry offers numerous advantages, including enhanced safety, improved heat and mass transfer, and the potential for automation. amt.uknih.govrsc.org The integration of this compound chemistry with these modern platforms is a key area of future research.
Continuous Flow Synthesis: Flow reactors provide precise control over reaction parameters, which can lead to higher yields and selectivities in epoxide synthesis and ring-opening reactions. amt.ukrsc.org This technology is particularly well-suited for handling highly exothermic or hazardous reactions, making the synthesis of and with epoxides safer and more scalable. ucd.ie
Automated Synthesis Platforms: The combination of flow chemistry with artificial intelligence and robotics is revolutionizing chemical synthesis. youtube.comresearchgate.net Automated platforms can rapidly screen reaction conditions, optimize processes, and even execute multi-step syntheses with minimal human intervention. youtube.com The application of these platforms to the chemistry of this compound will accelerate the discovery of new reactions and synthetic routes.
In Situ Spectroscopic Monitoring for Real-Time Mechanistic Elucidation
A deep understanding of reaction mechanisms is crucial for the rational design of new and improved catalytic systems. nih.gov Operando spectroscopy, which involves the characterization of a catalyst under actual reaction conditions, provides invaluable insights into the dynamic changes that occur during a chemical transformation. chimia.chnih.gov
Future research will increasingly employ in situ spectroscopic techniques to study the synthesis and reactions of this compound in real-time. This will allow researchers to:
Identify Active Catalytic Species: By monitoring the catalyst's structure and oxidation state during the reaction, researchers can identify the true catalytically active species. nih.gov
Elucidate Reaction Pathways: Techniques like infrared (IR) and X-ray absorption spectroscopy (XAS) can track the formation of intermediates and byproducts, providing a detailed picture of the reaction mechanism. youtube.com This includes understanding the intricacies of epoxide ring-opening, which can proceed through different mechanistic pathways (SN1-like or SN2) depending on the reaction conditions. researchgate.netchemistrysteps.comyoutube.comyoutube.com
Optimize Reaction Conditions: Real-time monitoring allows for the rapid optimization of reaction parameters to maximize yield and selectivity.
The continued exploration of these future directions will undoubtedly unlock the full potential of this compound as a versatile and valuable tool in the synthesis of complex and important molecules.
Q & A
Basic: What synthetic methodologies are recommended for preparing Methyl 3-(oxiran-2-yl)propanoate in academic research?
Methodological Answer:
this compound can be synthesized via multicomponent reactions or epoxidation of allyl esters. For example:
- Multicomponent Protocol : Utilize a one-pot reaction with a ketone, aldehyde, and methyl propiolate under acidic conditions, as demonstrated for structurally similar chromenylpropanoates .
- Epoxidation : React methyl 3-(allyl)propanoate with a peracid (e.g., mCPBA) in a controlled environment to introduce the oxirane ring, analogous to methods for allyl sulfides .
Key Considerations : Optimize reaction temperature (e.g., 0–25°C) and stoichiometry to avoid over-oxidation. Monitor via TLC or HPLC.
Basic: How should researchers characterize the purity and structure of this compound?
Methodological Answer:
- Chromatography : Use reverse-phase HPLC with a C18 column and UV detection (λ = 210–260 nm) to assess purity, referencing impurity standards (e.g., related propanoic acid derivatives) .
- Spectroscopy : Confirm structure via -NMR (e.g., δ 3.6–3.8 ppm for methyl ester, δ 3.1–3.3 ppm for oxirane protons) and -NMR (e.g., δ 50–55 ppm for oxirane carbons) .
- X-ray Crystallography : For unambiguous confirmation, grow single crystals in a solvent system (e.g., ethanol/water) and analyze, as shown for related oxirane-containing compounds .
Basic: What safety protocols are essential for handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use OV/AG/P99 respirators in poorly ventilated areas .
- Ventilation : Conduct reactions in fume hoods to avoid inhalation of vapors.
- Waste Disposal : Neutralize waste with 10% sodium bicarbonate before disposal to prevent oxirane ring hydrolysis .
Advanced: How can researchers resolve contradictions in reported physical properties (e.g., boiling point, stability) of this compound?
Methodological Answer:
- Standardized Measurements : Replicate experiments under controlled conditions (e.g., 12 Torr for boiling point determination) .
- Stability Studies : Use accelerated stability testing (40°C/75% RH) with HPLC monitoring to assess degradation pathways (e.g., ring-opening hydrolysis) .
- Cross-Validation : Compare data with structurally analogous compounds (e.g., methyl 3-(2-oxocyclohexyl)propanoate, boiling point 133–134°C at 12 Torr) .
Advanced: What advanced analytical techniques are recommended for detecting trace impurities or decomposition products?
Methodological Answer:
- GC-MS : Analyze volatile degradation products (e.g., methyl 3-(methylthio)propanoate) using DB-5MS columns and electron ionization (EI) at 70 eV .
- LC-HRMS : Employ high-resolution mass spectrometry to identify non-volatile impurities (e.g., hydrolyzed propanoic acid derivatives) with a mass accuracy < 2 ppm .
- AEDA-GC-O : For sensory-relevant metabolites, use aroma extract dilution analysis to prioritize odor-active compounds .
Advanced: How can researchers design experiments to study the metabolic or environmental breakdown of this compound?
Methodological Answer:
- Bacterial Degradation : Incubate with Roseobacter clade bacteria to simulate marine degradation pathways, monitoring sulfur volatiles (e.g., allyl methyl disulfide) via headspace SPME-GC-MS .
- Oxidative Stability Assays : Expose to UV light or reactive oxygen species (ROS) and track intermediates via -NMR or FTIR .
- Aquatic Fate Modeling : Use OECD 308 guidelines to assess hydrolysis and biodegradation in water-sediment systems .
Advanced: What strategies mitigate challenges in synthesizing enantiomerically pure this compound?
Methodological Answer:
- Chiral Auxiliaries : Incorporate tert-butoxycarbonyl (Boc)-protected amino groups during synthesis, followed by enzymatic resolution (e.g., lipase-mediated ester hydrolysis) .
- Asymmetric Epoxidation : Use Sharpless conditions (Ti(OiPr), (+)-DET, tert-butyl hydroperoxide) for stereocontrol .
- Chiral HPLC : Separate enantiomers using Chiralpak AD-H columns with hexane/isopropanol (95:5) .
Advanced: How can computational methods enhance the study of this compound’s reactivity?
Methodological Answer:
- DFT Calculations : Model ring-opening reactions (e.g., nucleophilic attack on oxirane) using Gaussian 16 with B3LYP/6-31G(d) basis sets to predict regioselectivity .
- MD Simulations : Simulate solvent interactions (e.g., water vs. DMSO) to understand stability and hydrolysis kinetics .
- QSAR Modeling : Correlate substituent effects with bioactivity using MOE or Schrödinger Suite .
Advanced: What methodologies identify bioactive derivatives of this compound in natural products?
Methodological Answer:
- Bioassay-Guided Fractionation : Screen plant extracts (e.g., Schizogyne sericea) with antimicrobial assays, followed by LC-MS/MS dereplication .
- Semi-Synthesis : Modify the oxirane ring via nucleophilic addition (e.g., thiols, amines) and evaluate cytotoxicity against cancer cell lines .
- Metabolomics : Use HRMS and molecular networking (GNPS) to map derivatives in biological matrices .
Advanced: How should researchers address discrepancies in toxicity data for this compound?
Methodological Answer:
- In Silico Tox Prediction : Use tools like ProTox-II or ADMETlab to estimate acute toxicity (e.g., LD) and cross-validate with in vitro assays (e.g., HepG2 cell viability) .
- Dose-Response Studies : Conduct OECD 423 acute oral toxicity tests in rodents, comparing results with structurally related esters (e.g., methyl propanoate) .
- Metabolite Profiling : Identify detoxification pathways (e.g., glutathione conjugation) using LC-HRMS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
